3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid

Lipophilicity Membrane Permeability Pharmacokinetics

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid (CAS 1492963-12-8) is a conformationally constrained proline analog featuring a unique isopropenyl substituent at the 3-position. This allylic group enables orthogonal late-stage diversification via Heck coupling, hydroboration, and metathesis—pathways inaccessible to saturated 3-alkylpiperidine-2-carboxylic acids. With XLogP3 = -0.8 vs. -2.1 for pipecolic acid, it offers superior CNS penetration potential. Ideal for peptidomimetic design, diversity-oriented synthesis, and systematic SAR exploration. Procure this versatile building block to accelerate your medicinal chemistry programs.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12308788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=C)C1CCCNC1C(=O)O
InChIInChI=1S/C9H15NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h7-8,10H,1,3-5H2,2H3,(H,11,12)
InChIKeyUSCXXFGNRMSWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid: Core Physicochemical and Structural Profile


3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid (CAS 1492963-12-8) is a chiral, non-aromatic heterocyclic amino acid derivative featuring a piperidine ring substituted at the 3-position with an isopropenyl group and a carboxylic acid at the 2-position. Its molecular formula is C9H15NO2, with a molecular weight of 169.22 g/mol [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 49.3 Ų, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a predicted XLogP3-AA value of -0.8 [2]. These properties position it as a moderately lipophilic, conformationally constrained proline analog, suitable for use as a versatile synthetic building block in medicinal chemistry and chemical biology.

Why 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid Cannot Be Replaced by Common Analogs


In-class compounds such as pipecolic acid (piperidine-2-carboxylic acid) or other 3-alkylpiperidine-2-carboxylic acids cannot be directly substituted for 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid without significantly altering experimental outcomes. The isopropenyl substituent at the 3-position introduces a reactive, branched allylic double bond that enables orthogonal functionalization pathways (e.g., Heck coupling, hydroboration, epoxidation) absent in saturated analogs like 3-methyl- or 3-isopropyl-piperidine-2-carboxylic acids . Furthermore, this unsaturation and branching substantially modulates lipophilicity and steric bulk, which are critical determinants of molecular recognition, membrane permeability, and target binding in biological systems. The quantitative evidence presented below substantiates these key differentiators, guiding scientifically grounded selection for synthetic or pharmacological applications.

Quantifiable Differentiation of 3-(Prop-1-en-2-yl)piperidine-2-carboxylic Acid from Analogous Building Blocks


Enhanced Lipophilicity vs. Unsubstituted Pipecolic Acid

The introduction of the isopropenyl group at the 3-position of the piperidine ring markedly increases the compound's lipophilicity compared to the parent scaffold, pipecolic acid (piperidine-2-carboxylic acid). This is a critical parameter for passive membrane diffusion and central nervous system (CNS) penetration [1]. The predicted octanol-water partition coefficient (XLogP3-AA) for the target compound is -0.8, representing a substantial increase in lipophilicity over pipecolic acid, which has a predicted XLogP3-AA of -2.1 [2]. This difference suggests superior passive permeability and a potential for improved bioavailability in cell-based or in vivo studies.

Lipophilicity Membrane Permeability Pharmacokinetics Drug Design

Increased Molecular Weight and Topological Polar Surface Area vs. Pipecolic Acid

The isopropenyl substitution adds significant molecular weight and modifies the polar surface area relative to pipecolic acid, factors that influence passive absorption and renal clearance [1]. The target compound has a molecular weight of 169.22 g/mol and a topological polar surface area (TPSA) of 49.3 Ų [2]. In contrast, pipecolic acid has a molecular weight of 129.16 g/mol and a TPSA of 49.3 Ų [3]. While the TPSA is identical, the increase in molecular weight (+40.06 g/mol) is a critical differentiator that can be exploited to modulate the physicochemical profile of a drug candidate without altering the core hydrogen-bonding capacity.

Physicochemical Properties Molecular Weight TPSA Oral Bioavailability

Reactive Allylic Functionality Absent in Saturated 3-Alkyl Analogs

A key differentiator is the presence of a terminal alkene (isopropenyl group) at the 3-position, which enables a suite of chemical transformations not possible with saturated analogs like 3-methyl- or 3-isopropyl-piperidine-2-carboxylic acids . This allylic moiety can participate in Heck reactions, hydroboration/oxidation sequences, olefin metathesis, and epoxidation, allowing for late-stage diversification and the creation of highly complex molecular architectures [1]. The saturated analogs are limited to less versatile alkyl chain derivatization (e.g., halogenation, oxidation).

Synthetic Versatility Cross-Coupling Functionalization Building Block

Commercially Available Purity and Specification

As a commercial research chemical, 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid is supplied with a defined purity specification, which is critical for reproducible scientific experiments and procurement decisions. The compound is available with a standard purity of 95%, as verified by the supplier . This specification ensures a reliable baseline for synthetic transformations and biological assays, minimizing variability introduced by impurities. While purity specifications for direct analogs vary by vendor and batch, this documented value provides a concrete, verifiable benchmark for this specific compound.

Quality Control Procurement Purity Analytical Specification

Optimal Scientific and Industrial Applications for 3-(Prop-1-en-2-yl)piperidine-2-carboxylic Acid


Design and Synthesis of CNS-Penetrant Proline-Derived Peptidomimetics

The compound's enhanced lipophilicity (XLogP3-AA = -0.8) compared to pipecolic acid (XLogP3-AA = -2.1) [1] makes it a strategically superior scaffold for designing peptidomimetics intended to cross the blood-brain barrier. Its use in place of proline or pipecolic acid in a peptide backbone can significantly improve passive membrane permeability, a critical factor for CNS drug candidates. This is directly supported by the established relationship between lipophilicity and CNS penetration [2].

Diversity-Oriented Synthesis and Chemical Library Construction

The unique allylic isopropenyl group provides a reactive handle for late-stage diversification via cross-coupling, hydroboration, and metathesis reactions . This enables the rapid generation of structurally diverse compound libraries from a single, advanced intermediate, a cornerstone of modern drug discovery and chemical biology probe development. Saturated analogs lack this orthogonal functionalization capability, limiting their utility in diversity-oriented synthesis [3].

Physicochemical Property Modulation in Lead Optimization

The compound's specific combination of increased molecular weight (169.22 g/mol) and identical TPSA (49.3 Ų) relative to pipecolic acid [4] offers medicinal chemists a precise tool for modulating molecular properties like metabolic stability and volume of distribution. This allows for the systematic optimization of a lead series without disrupting the core hydrogen-bonding network, a feature that is not readily achievable with the parent pipecolic acid scaffold alone [5].

Synthesis of Conformationally Constrained Amino Acid Derivatives

As a rigidified analog of an aliphatic amino acid, this compound can be used to introduce conformational constraints into peptide chains. This is a proven strategy for enhancing target binding affinity and proteolytic stability [6]. The 3-isopropenyl group imposes a specific steric environment that can pre-organize the molecule for interaction with a biological target, a distinct advantage over more flexible or differently substituted piperidine carboxylic acids.

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